N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide
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Overview
Description
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is a complex organic compound that features a benzoxazole ring fused with a naphthalene moiety and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common route includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative. The naphthalene moiety is introduced via a Friedel-Crafts acylation reaction, followed by chlorination. The final step involves the coupling of the benzoxazole derivative with 4-methylbenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) and a Lewis acid catalyst, while nucleophilic substitutions can be performed using nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The naphthalene moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
- N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
- (2-chloronaphthalen-1-yl)boronic acid
Uniqueness
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is unique due to the specific combination of its structural components. The presence of the benzoxazole ring fused with a chlorinated naphthalene and a methyl-substituted benzamide group provides distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C25H17ClN2O2 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H17ClN2O2/c1-15-8-10-16(11-9-15)24(29)27-17-12-13-23-22(14-17)28-25(30-23)20-6-2-5-19-18(20)4-3-7-21(19)26/h2-14H,1H3,(H,27,29) |
InChI Key |
GHFIOMSBSRQMOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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